Welcome to the BenchChem Online Store!
molecular formula C11H10FN B8559914 1-(4-Fluorobenzyl)-1H-pyrrole

1-(4-Fluorobenzyl)-1H-pyrrole

Cat. No. B8559914
M. Wt: 175.20 g/mol
InChI Key: WJQQDEBEHWTSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07468375B2

Procedure details

To a stirred solution of pyrrole (10.0 mL, 9.67 g, 144.13 mmol) in dichloromethane (200 mL) were added tetrabutylammonium bromide (46.5 g, 144.13 mmol), 4-fluorobenzyl bromide (17.7 mL, 158.54 mmol) and 50% NaOH aqueous solution (120 mL) with cooling in an ice-water bath. The resulting mixture was heated to reflux for 5 hr. After cooling down, it was quenched with saturated aqueous NH4Cl solution (200 mL), and extracted with dichloromethane (300 mL). The organic extract was dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography. Elution with dichloromethane:ethyl acetate:hexanes (1:1:5) provided the title compound (20 g, 79% yield). 1H NMR (CDCl3) δ ppm 6.96-7.09 (m, 4H), 6.67 (d, 2H, J=2.0 Hz), 6.19 (t, 2H, J=2.0 Hz), 5.03 (s, 2H). LCMS (APCI, M+H+): 176.1.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.5 g
Type
catalyst
Reaction Step One
Yield
79%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1.[OH-].[Na+]>ClCCl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N:1]2[CH:5]=[CH:4][CH:3]=[CH:2]2)=[CH:9][CH:8]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
17.7 mL
Type
reactant
Smiles
FC1=CC=C(CBr)C=C1
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
46.5 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hr
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
it was quenched with saturated aqueous NH4Cl solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
Elution with dichloromethane:ethyl acetate:hexanes (1:1:5)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN2C=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.